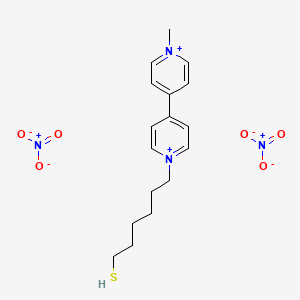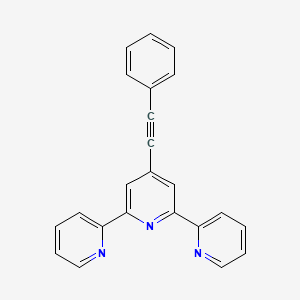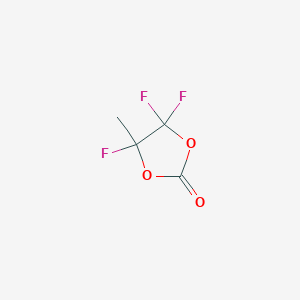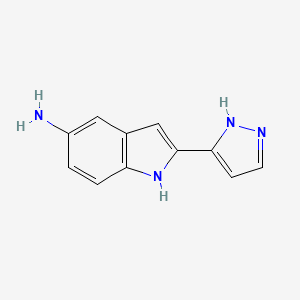
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL is a complex organic compound that belongs to the class of carbazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.
Introduction of the Pyridin-2-YL Group: The pyridin-2-YL group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide, methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit the growth of cancer cells.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, due to its excellent photophysical properties.
Biological Research: The compound is used as a fluorescent probe for studying biological processes, such as protein-protein interactions and cellular imaging.
Industrial Applications: The compound is used as a precursor for the synthesis of other valuable carbazole derivatives, which have applications in dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. In materials science, the compound’s photophysical properties are attributed to its ability to undergo efficient electron transfer processes, making it suitable for use in OLEDs and other electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-9H-carbazole: Lacks the pyridin-2-YL and hydroxyl groups, making it less versatile in terms of chemical reactivity and applications.
6-(Pyridin-2-YL)-9H-carbazol-2-OL: Lacks the methyl group, which may affect its photophysical properties and biological activity.
9-Methyl-6-(pyridin-2-YL)-9H-carbazole: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
9-Methyl-6-(pyridin-2-YL)-9H-carbazol-2-OL is unique due to the presence of the methyl, pyridin-2-YL, and hydroxyl groups, which confer distinct chemical reactivity, photophysical properties, and biological activity. These features make it a valuable compound for various scientific research applications and industrial uses.
Propriétés
Numéro CAS |
809287-19-2 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
9-methyl-6-pyridin-2-ylcarbazol-2-ol |
InChI |
InChI=1S/C18H14N2O/c1-20-17-8-5-12(16-4-2-3-9-19-16)10-15(17)14-7-6-13(21)11-18(14)20/h2-11,21H,1H3 |
Clé InChI |
JJLZTTOJVPOEES-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C3=CC=CC=N3)C4=C1C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)




![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
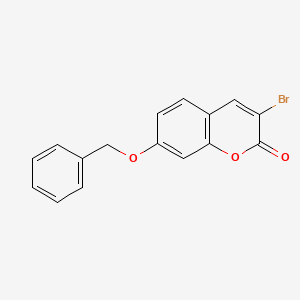
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
